molecular formula C15H18N6O2 B14088271 8-hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

8-hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14088271
M. Wt: 314.34 g/mol
InChI Key: OXGMHFKYUHYTME-UHFFFAOYSA-N
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Description

8-Hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure. It belongs to the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids. This compound is characterized by its hydrazinyl group at the 8th position, a methyl group at the 3rd position, and a phenylpropyl group at the 7th position of the purine ring.

Preparation Methods

The synthesis of 8-hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves several steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of Substituents: The methyl group is introduced at the 3rd position through alkylation reactions, while the phenylpropyl group is added via Friedel-Crafts alkylation.

    Hydrazinyl Group Addition: The hydrazinyl group is introduced at the 8th position through a hydrazinolysis reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

8-Hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with enzymes and nucleic acids, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in purine metabolism, affecting the synthesis and degradation of nucleotides.

Comparison with Similar Compounds

Similar compounds to 8-hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione include:

    8-Hydrazinyl-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione: Differing by the length of the alkyl chain.

    8-Hydrazinyl-3-methyl-7-(4-phenylbutyl)-3,7-dihydro-1H-purine-2,6-dione: Differing by the length of the alkyl chain.

    This compound derivatives: Differing by the substitution on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H18N6O2

Molecular Weight

314.34 g/mol

IUPAC Name

8-hydrazinyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C15H18N6O2/c1-20-12-11(13(22)18-15(20)23)21(14(17-12)19-16)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,16H2,1H3,(H,17,19)(H,18,22,23)

InChI Key

OXGMHFKYUHYTME-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CCCC3=CC=CC=C3

Origin of Product

United States

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